molecular formula C17H13Cl2N3O B2891025 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 478046-35-4

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine

Cat. No.: B2891025
CAS No.: 478046-35-4
M. Wt: 346.21
InChI Key: IMLUISSOPUJQJK-UHFFFAOYSA-N
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Description

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound with the molecular formula C₁₇H₁₃Cl₂N₃O.

Scientific Research Applications

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It’s worth noting that related compounds, such as “2,4-Dichlorobenzyl alcohol”, have been found to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .

Future Directions

While specific future directions for this compound are not mentioned in the search results, a paper on the microwave-assisted synthesis of 2-anilinopyrimidines suggests potential bioactivity and applications in the generation of supramolecular networks for molecular recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxyphenyl-2-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c18-13-5-4-12(15(19)9-13)10-23-14-3-1-2-11(8-14)16-6-7-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUISSOPUJQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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